molecular formula C9H15NO3 B8117412 (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid

(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid

Cat. No.: B8117412
M. Wt: 185.22 g/mol
InChI Key: JVDDKCWCIKURRJ-APPZFPTMSA-N
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Description

(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid is a chiral compound with significant interest in organic chemistry and pharmaceutical research This compound features a hexahydroindolizine core, which is a bicyclic structure, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid typically involves the following steps:

    Cyclization: The initial step involves the cyclization of appropriate precursors to form the hexahydroindolizine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Hydroxylation: The introduction of the hydroxyl group at the second position can be accomplished using selective hydroxylation reactions. Common reagents include osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents like chloroformates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires:

    Efficient Catalysts: To enhance reaction rates and selectivity.

    Continuous Flow Reactors: For better control over reaction conditions and scalability.

    Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents including thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The hexahydroindolizine core provides a rigid framework that can fit into binding pockets of target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylate: An ester derivative of the compound.

    (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxaldehyde: An aldehyde derivative.

Uniqueness

(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2R,8aS)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-7-5-9(8(12)13)3-1-2-4-10(9)6-7/h7,11H,1-6H2,(H,12,13)/t7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDDKCWCIKURRJ-APPZFPTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2(C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H](C[C@@]2(C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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